molecular formula C10H14O B171587 3,5-Dimethylphenetole CAS No. 18102-49-3

3,5-Dimethylphenetole

Cat. No. B171587
CAS RN: 18102-49-3
M. Wt: 150.22 g/mol
InChI Key: UKLRDAUECUCSDK-UHFFFAOYSA-N
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Description

3,5-Dimethylphenetole is a chemical compound1. However, there seems to be a lack of detailed description about this compound in the available resources.



Synthesis Analysis

The synthesis of 3,5-Dimethylphenetole is not explicitly mentioned in the available resources. However, a related compound, 3,5-Dimethylphenol, has been synthesized from xylene through carbonylation, oxidation, and hydrolysis2.



Molecular Structure Analysis

The molecular structure of 3,5-Dimethylphenetole is not explicitly mentioned in the available resources. However, the related compound, 3,5-Dimethylphenol, has a molecular formula of C8H10O34.



Chemical Reactions Analysis

The specific chemical reactions involving 3,5-Dimethylphenetole are not mentioned in the available resources. However, a related compound, 3,5-Dimethylphenol, has been used in the synthesis of various derivatives5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethylphenetole are not explicitly mentioned in the available resources. However, the related compound, 3,5-Dimethylphenol, has a density of 1.115, a melting point of 61-64 °C, and a boiling point of 222 °C4.


Scientific Research Applications

Graphitizable Resin Structure and Thermal Decomposition

3,5-Dimethylphenol resins, derived from 3,5-dimethylphenol, have been studied for their unique graphitizable properties. These resins exhibit a predominantly linear structure with few crosslinks, leading to unusual properties like oxygen sensitivity and graphitizability, which are key in various advanced material applications (Lenghaus, Qiao, & Solomon, 2001).

Enhancement of Polyurethane Copolymer Flexibility

The grafted 3,5-dimethylphenyl group significantly improves the low-temperature flexibility of polyurethane copolymers. This enhancement is critical in materials science, particularly in creating polymers with high tensile and shape memory properties at ambient temperatures (Chung, Choi, Park, & Chun, 2012).

Spectroscopic and Structural Properties

A novel derivative of 3,5-dibromopyridine, 3,5-bis(2,5-dimethylphenyl)pyridine, shows promising biological activity. This compound's structural, electronic, and bioactive characteristics, determined through spectroscopic techniques and theoretical investigations, highlight its potential in biochemistry and pharmacology (Akram et al., 2020).

Carbonization with Alkali

The carbonization of 3,5-dimethylphenol-formaldehyde resin with NaOH has been studied to understand the influence of alkali on the carbonization process. This research is significant in the context of coal gasification and carbon material production (Yamashita & Ōuchi, 1982).

Chiral Stationary Phases in Chromatography

3,5-Dimethylphenyl-carbamoylated-beta-cyclodextrin has been applied in high-performance liquid chromatography for the enantioseparation of beta-amino acids. This application is crucial in analytical chemistry for separating and analyzing chiral molecules (Ilisz et al., 2009).

Molecular Vibrational Problems

The structural properties of 3,5-dimethylpyrazole have been explored using density functional theory, which has applications in molecular spectroscopy and materials science (Sundaraganesan et al., 2009).

Electroactive Poly(arylene Sulphide) Synthesis

The electro-oxidative polymerization of 3,5-dimethylthiophenol to produce poly(2,6-dimethylphenylene sulphide) reveals applications in electrochemistry and materials science, particularly in creating conductive polymer films (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).

Optical Resolving Ability in Liquid Chromatography

3,5-Dimethylphenylcarbamates of oligosaccharides and cyclodextrins have been synthesized and evaluated for their chiral recognition abilities in liquid chromatography, an essential technique in pharmaceutical and chemical analysis (Aburatani, Okamoto, & Hatada, 1990).

Safety And Hazards

The safety data sheet for 3,5-Dimethylphenetole is not available in the resources. However, it’s always important to handle chemical substances with care, following appropriate safety guidelines.


Future Directions

There are no specific future directions mentioned for 3,5-Dimethylphenetole in the available resources.


Please note that this analysis is based on the available resources and there might be more comprehensive and detailed resources out there that could provide more information.


properties

IUPAC Name

1-ethoxy-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-4-11-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLRDAUECUCSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399684
Record name 3,5-Dimethylphenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-3,5-dimethylbenzene

CAS RN

18102-49-3
Record name 3,5-Dimethylphenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3,5-XYLYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RC Fuson, WS Emerson… - Journal of the American …, 1939 - ACS Publications
Among the secondary products obtained by the interaction of phenylmagnesium bromide and/S-methoxy-jS-mesitylacrylonitrile is found a small amount of benzoylmesitylacetylene. Its …
Number of citations: 10 pubs.acs.org
WS Ide, JS Buck - Org. React, 1948 - library.sciencemadness.org
Benzoins are aromatic a-hydroxy ketones of the general formula Ar'CHOHCOAr. Similar compounds containing aromatic heterocyclic nuclei also are classed as benzoins. If the two …
Number of citations: 186 library.sciencemadness.org
K Suvannachut - 1989 - search.proquest.com
Alkoxy alkyl groups migrate to benzylic carbon when alkyl alkylphenyl ethers are treated with n-butyl-lithium and potassium t-butoxide. For alkyl 2, 6-dialkyl-phenyl ethers, yields of the …
Number of citations: 3 search.proquest.com
A Weiss, L Guibé, W Zeil, EAC Lucken… - Nuclear Quadrupole …, 1972 - Springer
A quantitative investigation of the crystal field effect is quite difficult. From the large number of NQR measurements available, the following qualitative conclusions can be drawn. 1.a) …
Number of citations: 40 link.springer.com

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